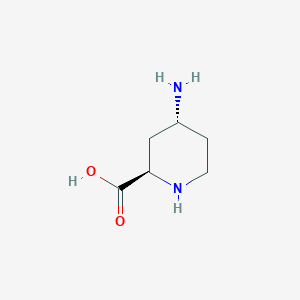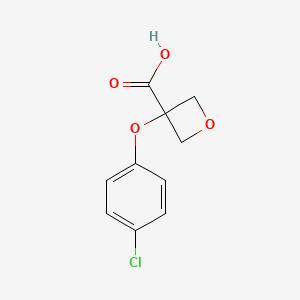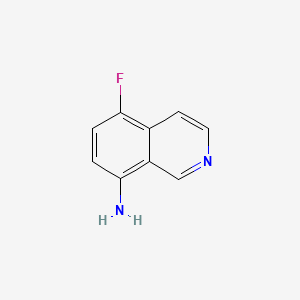
5-Fluoroisoquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroisoquinolin-8-amine is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisoquinolin-8-amine typically involves the introduction of a fluorine atom into the isoquinoline framework. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the isoquinoline ring. This reaction can be facilitated by using a strong base like potassium tert-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) .
Another approach involves the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are typically carried out under mild conditions and provide high yields of the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Potassium tert-butoxide, dimethyl sulfoxide (DMSO); reactions are conducted at elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced isoquinoline derivatives
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoroisoquinolin-8-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoroisoquinolin-5-amine: Another fluorinated isoquinoline derivative with similar chemical properties.
7-Bromo-5-fluoroisoquinolin-1-amine: A brominated and fluorinated isoquinoline derivative with distinct reactivity and biological activity.
5,7-Dibromo-8-hydroxyquinoline: A brominated quinoline derivative with notable anticancer activity.
Uniqueness
5-Fluoroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position of the isoquinoline ring enhances its stability and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H7FN2 |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
5-fluoroisoquinolin-8-amine |
InChI |
InChI=1S/C9H7FN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 |
InChI-Schlüssel |
HTUXGNCITSREBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CN=CC2=C1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
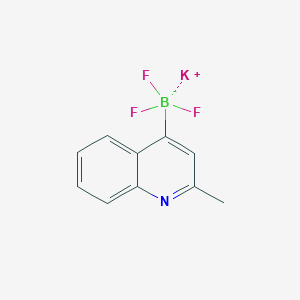
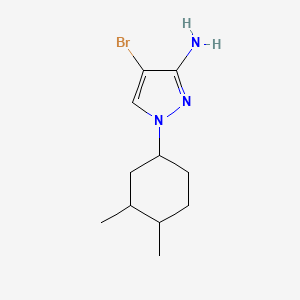

![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
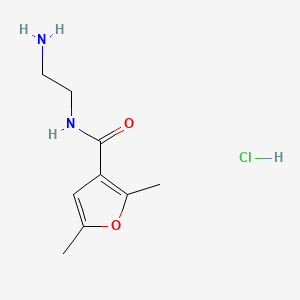
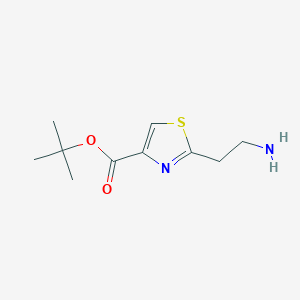
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
